molecular formula C11H22N2O B7911593 4'-Methyl-[1,3'-bipiperidin]-4'-OL

4'-Methyl-[1,3'-bipiperidin]-4'-OL

Cat. No.: B7911593
M. Wt: 198.31 g/mol
InChI Key: ZAXDKURGBVGZKY-QWRGUYRKSA-N
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Description

4'-Methyl-[1,3'-bipiperidin]-4'-OL is a bicyclic piperidine derivative characterized by two fused piperidine rings with a hydroxyl (-OH) group at the 4-position of one ring and a methyl (-CH₃) group at the 4'-position of the adjacent ring. This structure confers unique physicochemical properties, such as enhanced solubility due to the hydroxyl group and steric effects from the methyl substituent.

Properties

IUPAC Name

(3S,4S)-4-methyl-3-piperidin-1-ylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-11(14)5-6-12-9-10(11)13-7-3-2-4-8-13/h10,12,14H,2-9H2,1H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXDKURGBVGZKY-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1N2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCNC[C@@H]1N2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’{S},4’{S})-4’-methyl-1,3’-bipiperidin-4’-ol typically involves the following steps:

    Formation of the Bipiperidine Core: The initial step involves the formation of the bipiperidine core through a coupling reaction between two piperidine units. This can be achieved using a variety of coupling agents such as palladium-catalyzed cross-coupling reactions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a selective oxidation reaction. Common oxidizing agents include osmium tetroxide or potassium permanganate.

    Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.

Industrial Production Methods

In an industrial setting, the production of (3’{S},4’{S})-4’-methyl-1,3’-bipiperidin-4’-ol may involve:

    Large-Scale Coupling Reactions: Utilizing high-efficiency palladium catalysts to couple piperidine units.

    Continuous Flow Oxidation: Employing continuous flow reactors for the oxidation step to ensure consistent quality and yield.

    Automated Methylation: Using automated systems to control the methylation process, ensuring precise addition of the methyl group.

Chemical Reactions Analysis

Types of Reactions

(3’{S},4’{S})-4’-methyl-1,3’-bipiperidin-4’-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated bipiperidine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or sodium periodate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as thionyl chloride for halogenation or ammonia for amination.

Major Products

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Saturated bipiperidines.

    Substitution Products: Halogenated or aminated bipiperidines.

Scientific Research Applications

(3’{S},4’{S})-4’-methyl-1,3’-bipiperidin-4’-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3’{S},4’{S})-4’-methyl-1,3’-bipiperidin-4’-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The hydroxyl group and methyl group contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Table 1: Binding Affinities of Selected Bipiperidin Derivatives

Compound VAChT Ki (nM) σ1 Ki (nM) σ2 Ki (nM) Key Substituents
9g () 11.4 ± 3.67 12,100 ± 2,400 4,220 ± 200 Thiophene, tertiary amide
10g () 10.2 ± 0.76 15,300 ± 2,870 20,700 ± 2,670 Thiophene, tertiary amide
Trozamicol ~50 ~100 ~1,000 Secondary amine, benzoyl
4'-Methyl analog Predicted <20 Predicted >10,000 Predicted >10,000 Methyl, hydroxyl

Piperidine Derivatives with Sulfonyl and Aryl Groups

Compounds like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol () feature sulfonyl groups and alkyl chains, which differ from the methyl-hydroxyl bipiperidin structure. These modifications impact:

  • Pharmacokinetics : Sulfonyl groups increase metabolic stability but may reduce blood-brain barrier permeability compared to hydroxylated bipiperidins .
  • Receptor Interactions: Sulfonated piperidines often exhibit affinity for neurotransmitter transporters but lack the VAChT selectivity seen in bipiperidinols like 9g and 10g .

Hybrid Bipyridine-Piperidine Compounds

Ligands such as 3-(5-{4’-methyl-[2,2’-bipyridine]-4-yl}pentyl)imidazolidine-2,4-dione (L2, ) combine bipyridine and piperidine moieties. Unlike this compound, these hybrids are designed for metal coordination (e.g., ruthenium complexes) and exhibit distinct applications in catalysis or oncology rather than neurotransmitter targeting .

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